1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-
Description
1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]- is a substituted benzimidazole derivative characterized by a methoxy group at the 5-position of the benzimidazole core and a 2-(2-pyridinyl)phenyl substituent at the 2-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, often modified to enhance pharmacological properties such as bioavailability, target affinity, and metabolic stability .
The 2-(2-pyridinyl)phenyl substituent introduces a biphenyl-pyridine moiety, which may influence electronic and steric properties compared to other substituents like sulfinyl groups (e.g., in proton pump inhibitors, PPIs) or simple aryl groups. The 5-methoxy group is a common feature in PPIs like omeprazole, where it contributes to acid stability and binding to the H⁺/K⁺-ATPase enzyme .
Properties
CAS No. |
824394-95-8 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-methoxy-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3O/c1-23-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22) |
InChI Key |
BFKKXUPEFWVDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Condensation to Form Benzimidazole Core
The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine with aromatic aldehydes under mild acidic or neutral conditions. This method is well-documented and yields the 2-substituted benzimidazole scaffold efficiently.
- For example, 5-methoxy-o-phenylenediamine can be condensed with 2-(2-pyridinyl)benzaldehyde to yield the target benzimidazole derivative.
- Reaction conditions often involve reflux in solvents like ethanol or acetic acid, with reaction times ranging from several hours to overnight.
- Yields reported for similar benzimidazole derivatives range from 53% to 82% after purification.
Alkylation and Substitution Reactions
- N-alkylation or substitution at the benzimidazole nitrogen or at the 2-position can be achieved using alkyl halides or reactive pyridinyl intermediates.
- Dimethyl carbonate or alkyl bromides in the presence of bases such as sodium carbonate and solvents like dimethyl sulfoxide (DMSO) are used for N-alkylation.
- Reaction temperatures vary depending on the alkylating agent, from ice-bath conditions to 140 °C for methylation with dimethyl carbonate.
Coupling with Pyridinyl-Phenyl Moiety
- The 2-[2-(2-pyridinyl)phenyl] substituent is introduced via coupling reactions involving pyridinylmethyl or pyridinylmethylthio intermediates.
- For example, 5-methoxy-2-mercaptobenzimidazole can be coupled with 2-chloromethylpyridine derivatives to form thioether intermediates.
- These intermediates are often oils and require careful purification, typically by extraction and salt formation (e.g., hydrochloride salts) to facilitate isolation.
Oxidation to Sulfinyl Derivatives
- Oxidation of thioether intermediates to sulfinyl compounds is a critical step in related benzimidazole drugs and may be relevant for derivatives with sulfinyl groups.
- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of sodium carbonate.
- The oxidation is typically performed at low temperatures (around 0 to 10 °C) to control reaction rate and selectivity.
- The process yields biologically active sulfinyl benzimidazole derivatives and is optimized to avoid toxic byproducts.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation (benzimidazole) | 5-methoxy-o-phenylenediamine + 2-(2-pyridinyl)benzaldehyde, EtOH or AcOH | Reflux (80-100 °C) | 12-48 h | 53-82 | Mild acidic conditions; purification by recrystallization |
| N-Alkylation | Alkyl bromide or dimethyl carbonate, Na2CO3, DMSO | 0 °C to 140 °C | 1-48 h | 50-98 | Temperature depends on alkylating agent; methylation requires higher temp |
| Coupling (thioether formation) | 5-methoxy-2-mercaptobenzimidazole + 2-chloromethylpyridine derivatives | Room temp to 40 °C | Several hours | Moderate | Intermediate often oily; purified as hydrochloride salt |
| Oxidation (to sulfinyl) | m-CPBA or H2O2 + Na2CO3, phthalic anhydride | 0 to 10 °C | Few hours | High | Controlled oxidation to avoid overoxidation; yields sulfinyl derivatives |
Analytical Characterization Supporting Preparation
- FTIR Spectroscopy : Characteristic N–H stretching vibrations at ~3450 cm⁻¹ for benzimidazole; disappearance upon N-alkylation; C–O stretching for methoxy groups at ~1250 cm⁻¹; C–F vibrations if trifluoromethyl groups present.
- NMR Spectroscopy : 1H NMR shows singlet for N–H proton at δ 12.7–12.9 ppm; alkylated derivatives show disappearance of N–H and appearance of sp³ C–H signals between 2.8–3.9 ppm; aromatic protons between 7.1–8.0 ppm; 13C NMR confirms aromatic and alkyl carbons.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks consistent with proposed molecular formula.
Research Findings and Optimization Notes
- The oxidation step is critical for obtaining biologically active sulfinyl benzimidazole derivatives and must be carefully controlled to avoid impurities that complicate purification.
- The oily nature of some intermediates necessitates salt formation (e.g., hydrochloride salts) to facilitate isolation and purification.
- Use of non-toxic, economical oxidants like hydrogen peroxide and sodium carbonate is preferred over more hazardous reagents.
- Reaction times and temperatures are optimized based on the nature of substituents and alkylating agents to maximize yield and purity.
Chemical Reactions Analysis
Suzuki–Miyaura Coupling Reaction
This cross-coupling reaction is central to the synthesis of the compound. A halogenated benzimidazole precursor reacts with a boronic acid derivative under palladium catalysis to form the target structure.
Reaction Conditions
| Reagent/Condition | Details |
|---|---|
| Halogenated benzimidazole | Typically bromo- or iodo-substituted at position 2 |
| Boronic acid | 2-(2-Pyridinyl)phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |
| Base | Na₂CO₃ or K₂CO₃ |
| Temperature | 80–100°C under inert atmosphere |
Outcome : Forms the C–C bond between the benzimidazole core and the pyridinylphenyl group.
Oxidation of Thioether Intermediate
The sulfinyl group in the compound is introduced via oxidation of a thioether precursor.
Reaction Pathway
-
Thioether Formation :
-
Oxidation to Sulfoxide :
Key Advantage : Avoids toxic oxidants (e.g., mCPBA) used in prior methods .
N-Alkylation and Functionalization
The benzimidazole nitrogen (position 1) undergoes alkylation to introduce substituents.
Example Reaction :
| Reagent | Conditions | Product |
|---|---|---|
| Alkyl halide (R-X) | K₂CO₃, DMF, 60–80°C | 1-Alkyl-5-methoxy-2-[2-(2-pyridinyl)phenyl]benzimidazole |
Applications : Enhances lipophilicity for improved membrane permeability, as seen in related antiproliferative benzimidazole derivatives .
Hydrazone Formation
The compound reacts with hydrazines to form hydrazone derivatives, enabling further functionalization.
Procedure :
-
Reagents : Hydrazine hydrate (99%)
-
Product : 1H-Benzimidazole-2-yl hydrazone derivatives.
Characterization : Confirmed by FT-IR (disappearance of N–H stretch at ~3452 cm⁻¹) and NMR .
Acid-Catalyzed Hydrolysis
The sulfinyl group can undergo hydrolysis under acidic conditions.
Conditions :
-
Reagents : Concentrated HCl (gaseous or aqueous)
-
Outcome : Cleavage of the sulfoxide to sulfonic acid or reversal to thioether, depending on reaction control.
Radical Scavenging Reactions
Though not directly studied for this compound, structurally similar benzimidazoles with methoxy/hydroxy groups exhibit radical scavenging via:
-
Hydrogen Atom Transfer (HAT) : Donation of H- to DPPH/ABTS radicals.
-
Single Electron Transfer (SET) : Measured via reduction potentials (DFT calculations) .
Key Thermodynamic Parameters :
| Parameter | Value (kcal/mol) |
|---|---|
| Bond Dissociation Enthalpy | ~75–85 |
| Ionization Potential | ~130–140 |
Scientific Research Applications
Medicinal Chemistry
1H-Benzimidazole derivatives are extensively studied for their potential bioactivity. Research indicates that compounds in this class can exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives interfere with tubulin polymerization, which is crucial for cancer cell division . Moreover, the compound's ability to bind to specific molecular targets makes it a candidate for drug development aimed at enzyme or receptor inhibition.
Antiproliferative and Antifungal Activities
Recent findings suggest that 1H-benzimidazole derivatives demonstrate notable antiproliferative effects against various cancer cell lines. For example, one study found that specific derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective potency . Additionally, these compounds have shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, further highlighting their therapeutic potential .
Antioxidant Properties
The antioxidant capabilities of 1H-benzimidazole derivatives have been explored through various assays. In vitro studies have demonstrated their ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases . Computational studies using density functional theory (DFT) have provided insights into the mechanisms behind these antioxidant properties .
Case Study 1: Anticancer Activity
A study investigating a series of benzimidazole derivatives reported significant anticancer activity correlated with structural modifications. The presence of specific substituents was linked to enhanced binding affinity to cancer-related targets, leading to increased antiproliferative effects .
Case Study 2: Antioxidant Mechanisms
In another study focused on antioxidant activity, researchers synthesized several derivatives and evaluated their radical scavenging abilities using DPPH and ABTS assays. The results indicated that certain modifications significantly improved antioxidant capacity, suggesting potential applications in therapeutic formulations aimed at oxidative stress mitigation .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Note: The target compound’s activity is inferred based on structural similarities.
Key Observations:
Proton Pump Inhibitors (PPIs): Omeprazole and lansoprazole feature sulfinyl groups linked to pyridinylmethyl substituents, enabling covalent binding to the H⁺/K⁺-ATPase enzyme . The target compound lacks this sulfinyl group, suggesting a divergent mechanism of action.
Antimicrobial Derivatives:
- Compounds with aryl substituents (e.g., 4-hydroxyphenyl, p-chlorophenyl) exhibit antimicrobial activity via interactions with microbial enzymes or membranes . The target compound’s biphenyl-pyridine group may similarly disrupt microbial processes.
Positional Isomerism:
- The 7-methoxy isomer () highlights the importance of substituent positioning. A methoxy group at position 5 versus 7 may alter electronic distribution and bioactivity .
Key Observations:
Synthesis:
- PPIs like omeprazole require oxidation steps to form sulfoxide groups . The target compound’s synthesis would likely involve aryl coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to attach the biphenyl-pyridine group .
- Antimicrobial benzimidazoles () are synthesized via cyclization of o-phenylenediamines with substituted aldehydes or acids .
Biological Activity
1H-Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole is particularly noteworthy due to its potential applications in medicinal chemistry, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole is , with a molecular weight of 301.3 g/mol. The structure features a benzimidazole core substituted with a methoxy group and a pyridinyl-phenyl moiety, which contributes to its unique biological properties.
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various benzimidazole derivatives for their antiproliferative effects against human leukemia cell lines (HL-60). Compounds similar to 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole demonstrated potent antiproliferative activity, with apoptosis rates significantly higher than control groups .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 | 5.0 | Induces apoptosis |
| Compound B | HL-60 | 3.5 | Inhibits cell proliferation |
| 5-Methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole | HL-60 | TBD | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Benzimidazoles are known to inhibit microtubule formation in various pathogens, making them effective against nematodes and other microorganisms. Specific studies have highlighted the effectiveness of similar compounds against bacterial strains and fungi, suggesting that the methoxy and pyridinyl substitutions enhance their bioactivity .
The mechanism by which 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole exerts its biological effects is primarily through interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to inhibition of critical processes like cell division and metabolic functions in cancer cells and pathogens.
Study on Anticancer Activity
A notable study published in Frontiers in Pharmacology examined the structure-activity relationship (SAR) of various benzimidazole derivatives, including those with pyridine substitutions. The findings indicated that the presence of electron-donating groups like methoxy significantly improved the anticancer activity against multiple cancer cell lines .
Study on Antimicrobial Efficacy
Another research article focused on the synthesis and evaluation of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
Q & A
Basic: What are the standard synthetic protocols for synthesizing 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole, and what key characterization techniques are employed to confirm its structure?
Answer:
The synthesis typically involves condensation reactions between substituted phenylenediamine derivatives and carbonyl-containing precursors under acidic or catalytic conditions. For example, 2-(2-pyridinyl)phenyl derivatives may be synthesized via nucleophilic substitution or coupling reactions, followed by cyclization to form the benzimidazole core . Key steps include:
- Solvent selection : Methanol, ethanol, or DMF are common solvents.
- Catalysts : Potassium carbonate or trifluoroacetic acid (TFA) may facilitate cyclization .
- Characterization :
- Spectroscopy : IR confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹), while ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., 225.25 g/mol for C₁₃H₁₁N₃O) .
- Elemental analysis : Matches calculated vs. experimental C/H/N/O percentages .
Advanced: How can computational methods like molecular docking predict the binding affinity of this benzimidazole derivative with biological targets?
Answer:
Molecular docking studies use software (e.g., AutoDock, Schrödinger) to simulate interactions between the compound and target proteins (e.g., enzymes, receptors). For instance:
- Target selection : Anticancer studies might focus on topoisomerase II or tubulin .
- Docking parameters : Grid boxes are centered on active sites, with scoring functions (e.g., Gibbs free energy) estimating binding affinity .
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to assess accuracy .
- Case study : Derivatives with pyridinyl substituents show enhanced hydrogen bonding with kinase active sites, explaining observed IC₅₀ values .
Basic: What pharmacological screening assays are typically used to evaluate the bioactivity of this compound?
Answer:
Common assays include:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
- Enzyme inhibition : Spectrophotometric α-glucosidase or urease inhibition assays .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) reported for similar benzimidazole derivatives?
Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Standardized conditions : Use deuterated solvents (e.g., DMSO-d₆) and consistent pH .
- 2D NMR : HSQC/HMBC correlations resolve ambiguous proton-carbon assignments .
- Comparative analysis : Cross-reference with databases (e.g., SciFinder) for analogous compounds .
- Purity validation : HPLC or TLC ensures >95% purity before characterization .
Basic: How is the purity of this compound assessed using chromatographic or spectroscopic methods?
Answer:
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) quantify impurities .
- TLC : Silica gel plates (ethyl acetate/hexane eluent) visualize spots under UV light .
- Spectroscopy :
- UV-Vis : Absorbance maxima (e.g., ~280 nm for benzimidazoles) confirm π→π* transitions .
- Melting point : Sharp melting ranges (e.g., 180–182°C) indicate crystallinity .
Advanced: What structural modifications enhance the compound’s pharmacokinetic properties, and how are these modifications justified through SAR studies?
Answer:
- Lipophilicity : Adding alkyl chains (e.g., methyl, ethyl) improves membrane permeability but may reduce solubility. LogP values are optimized via Hansch analysis .
- Electron-withdrawing groups : Nitro or fluoro substituents at position 5 enhance metabolic stability by reducing CYP450 oxidation .
- Case study : Pyridinyl groups at position 2 increase target selectivity for kinase inhibitors due to π-stacking interactions .
Basic: What are the common solvents and catalysts used in the synthesis, and how do they influence reaction efficiency?
Answer:
- Solvents :
- Polar aprotic (DMF, DMSO) : Accelerate nucleophilic substitutions but may require higher temperatures .
- Alcohols (MeOH, EtOH) : Ideal for acid-catalyzed cyclization but limit solubility of non-polar intermediates .
- Catalysts :
- K₂CO₃ : Promotes deprotonation in SNAr reactions .
- TFA : Facilitates imine formation in cyclization steps .
Advanced: How does varying substituents on the benzimidazole core affect its interaction with enzymes like α-glucosidase or topoisomerase?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
